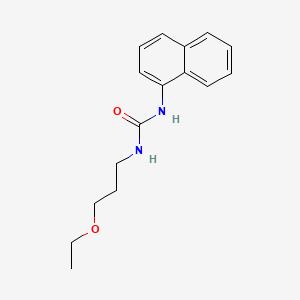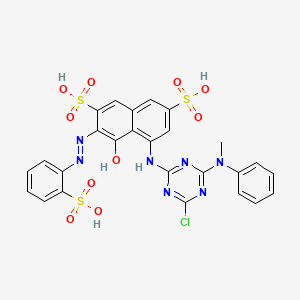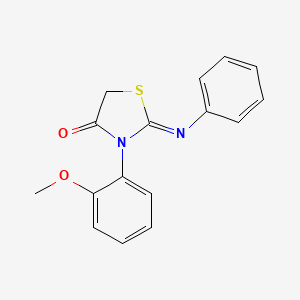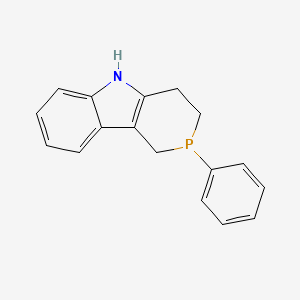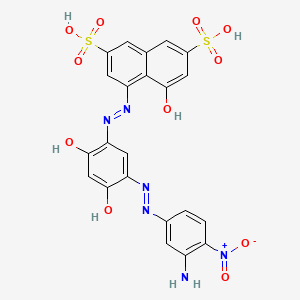
4-Pyrimidinamine, 6-(imino(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 6-(imino(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-N,N-dimethyl- is a complex organic compound with the molecular formula C15H18N4O4 This compound features a pyrimidine ring substituted with various functional groups, including an imino group attached to a trimethoxyphenyl moiety, a methoxy group, and dimethylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-(imino(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-N,N-dimethyl- typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-diaminopyrimidine, the core structure is established through cyclization reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Attachment of the Trimethoxyphenyl Moiety: This step involves the formation of an imine linkage between the pyrimidine core and the trimethoxyphenyl group. This can be achieved through condensation reactions using an aldehyde derivative of the trimethoxyphenyl group and the amine functionality on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dimethylamine group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Amines.
Substitution Products: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, 6-(imino(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-N,N-dimethyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imine and methoxy groups could play a role in binding to these targets, while the trimethoxyphenyl group might enhance its affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyrimidinamine, 2-methoxy-N,N-dimethyl-: Lacks the imino and trimethoxyphenyl groups, potentially resulting in different chemical and biological properties.
6-(Imino(3,4,5-trimethoxyphenyl)methyl)pyrimidine: Similar structure but without the methoxy and dimethylamine groups, which could affect its reactivity and applications.
Uniqueness
The presence of the imino(3,4,5-trimethoxyphenyl)methyl group in 4-Pyrimidinamine, 6-(imino(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-N,N-dimethyl- distinguishes it from other pyrimidine derivatives. This unique substitution pattern can confer specific chemical reactivity and potential biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
143467-60-1 |
|---|---|
Molekularformel |
C17H22N4O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-methoxy-N,N-dimethyl-6-(3,4,5-trimethoxybenzenecarboximidoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H22N4O4/c1-21(2)14-9-11(19-17(20-14)25-6)15(18)10-7-12(22-3)16(24-5)13(8-10)23-4/h7-9,18H,1-6H3 |
InChI-Schlüssel |
INNKKHRVKBBBLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=C1)C(=N)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


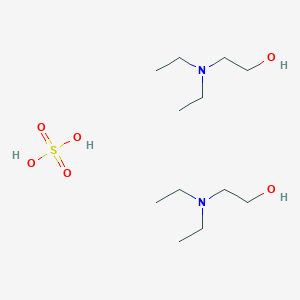
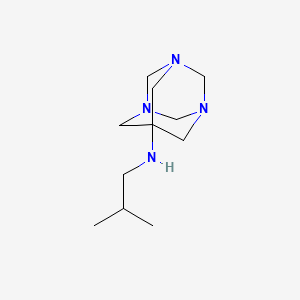

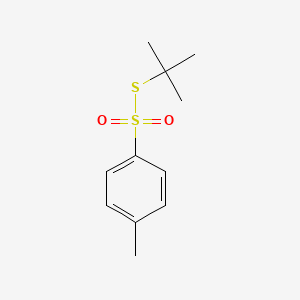

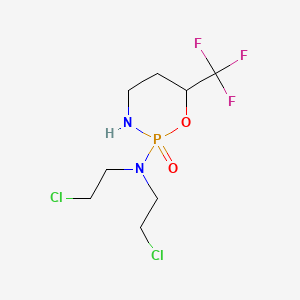
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)


